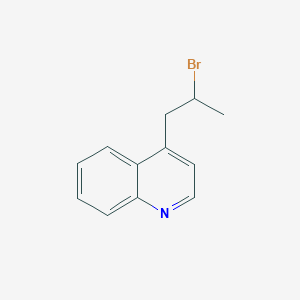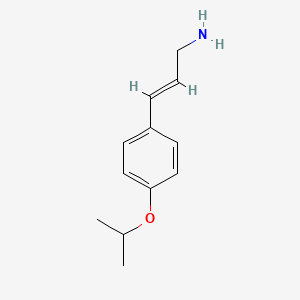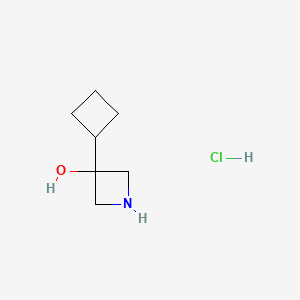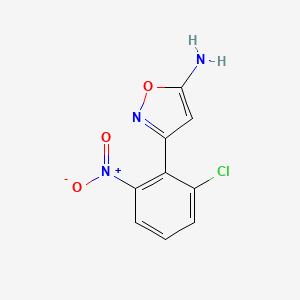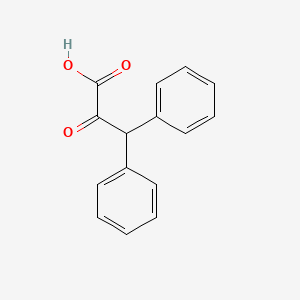
1-(5-Bromofuran-2-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromofuran-2-yl)prop-2-en-1-ol is an organic compound that features a brominated furan ring attached to a propenol group This compound is of interest due to its unique structure, which combines the reactivity of both the furan and propenol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromofuran-2-yl)prop-2-en-1-ol typically involves the bromination of furan followed by the introduction of the propenol group. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 5-bromofuran is then subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The propenol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: The major products include 1-(5-bromofuran-2-yl)prop-2-en-1-al and 1-(5-bromofuran-2-yl)prop-2-enoic acid.
Reduction: The major product is 1-(furan-2-yl)prop-2-en-1-ol.
Substitution: The major products depend on the nucleophile used, such as 1-(5-aminofuran-2-yl)prop-2-en-1-ol or 1-(5-mercaptofuran-2-yl)prop-2-en-1-ol.
Aplicaciones Científicas De Investigación
1-(5-Bromofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
1-(4-Bromophenyl)prop-2-yn-1-ol: This compound features a brominated phenyl ring instead of a furan ring, leading to different reactivity and applications.
1,1-Bis(4-fluorophenyl)prop-2-en-1-ol:
Uniqueness: 1-(5-Bromofuran-2-yl)prop-2-en-1-ol is unique due to the presence of the brominated furan ring, which offers distinct reactivity compared to other brominated aromatic compounds. The combination of the furan and propenol groups provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H7BrO2 |
|---|---|
Peso molecular |
203.03 g/mol |
Nombre IUPAC |
1-(5-bromofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |
Clave InChI |
DYOJBMUGXDJCMZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC=C(O1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








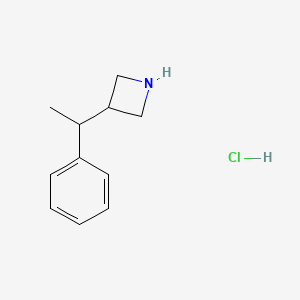
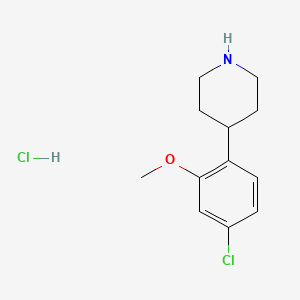
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)
